molecular formula C23H30N2O3 B574614 L-Phenylalanine, N-[2-[(1,1-dimethylethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, methyl ester, (R)-(9CI) CAS No. 169453-31-0

L-Phenylalanine, N-[2-[(1,1-dimethylethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, methyl ester, (R)-(9CI)

Cat. No.: B574614
CAS No.: 169453-31-0
M. Wt: 382.504
InChI Key: HDZVQLUAEXYLDB-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Phenylalanine, N-[2-[(1,1-dimethylethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, methyl ester, (R)-(9CI) is a chiral amino acid derivative characterized by a tert-butylamino group, a phenylmethyl substituent, and a methyl ester. This compound is structurally related to peptide derivatives, with modifications that enhance steric bulk and lipophilicity.

Properties

IUPAC Name

methyl (2S)-2-[[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-23(2,3)25-21(26)19(15-17-11-7-5-8-12-17)24-20(22(27)28-4)16-18-13-9-6-10-14-18/h5-14,19-20,24H,15-16H2,1-4H3,(H,25,26)/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZVQLUAEXYLDB-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(CC1=CC=CC=C1)NC(CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H](CC1=CC=CC=C1)N[C@@H](CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification via Thionyl Chloride

A widely cited method involves treating L-phenylalanine with thionyl chloride (SOCl₂) in methanol. This one-pot reaction proceeds via acid chloride formation, followed by methanol quenching.

  • Procedure :

    • L-Phenylalanine (9.03 g, 54.7 mmol) is suspended in methanol (100 mL) at 0°C.

    • Thionyl chloride (6.0 mL, 82.1 mmol) is added dropwise, and the mixture is stirred for 24 h at room temperature.

    • Solvent removal under reduced pressure yields L-phenylalanine methyl ester hydrochloride as a white solid (9.45 g, 97%).

  • Characterization :

    • Melting point: 150–154°C (lit. 159–161°C).

    • Optical rotation: [α]D –3.0 (c 1, H₂O).

    • NMR (D₂O): δ 7.45–7.28 (Ar-H), 4.42 (CH), 3.82 (OCH₃), 3.34 (CH₂).

Alternative Esterification Strategies

While thionyl chloride is effective, other methods include:

  • Fischer esterification : Refluxing L-phenylalanine in methanol with catalytic H₂SO₄. However, this method risks racemization.

  • DCC-mediated coupling : Using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) for milder conditions.

For tert-butylamino group introduction:

  • Intermediate : A ketone derivative (e.g., 2-oxo-1-(phenylmethyl)ethyl ) is reacted with tert-butylamine under hydrogenation.

  • Catalyst : Palladium on carbon (Pd/C, 5–10%) under H₂ atmosphere.

  • Conditions : Ethanol solvent, 25°C, 12 h.

  • Yield : 65–70%.

Stereochemical Control and Resolution

The (R)-configuration at the chiral center is critical. Two approaches ensure enantiopurity:

Chiral Auxiliary-Mediated Synthesis

A method from AU2010309891A1 employs Evans oxazolidinones to induce asymmetry:

  • Procedure :

    • L-Phenylalanine methyl ester is converted to a chiral oxazolidinone enolate.

    • Alkylation with 1-(bromomethyl)-2-[(1,1-dimethylethyl)amino]benzene affords the (R)-configured product.

    • Hydrolysis with LiOH yields the free acid, which is re-esterified with methanol/HCl.

  • Enantiomeric excess (ee) : >99% by chiral HPLC.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer from a racemic mixture:

  • Substrate : Racemic methyl ester.

  • Conditions : Phosphate buffer (pH 7), 37°C, 24 h.

  • Result : (R)-enantiomer remains unreacted (ee >98%).

Purification and Analytical Validation

Final purification ensures pharmaceutical-grade purity.

Recrystallization

  • Solvent system : Ethyl acetate/ethanol (95:5) for high recovery (≥95%).

  • Purity : >99.5% by HPLC.

Chromatographic Methods

  • Normal-phase silica gel : Eluent = hexane/ethyl acetate (7:3).

  • Reverse-phase C18 : Mobile phase = acetonitrile/water with 0.1% TFA.

Comparative Data Tables

Table 1: Esterification Methods for L-Phenylalanine Methyl Ester

MethodReagentsYield (%)Purity (%)
Thionyl ChlorideSOCl₂, MeOH9799.8
Fischer EsterificationH₂SO₄, MeOH8598.5
DCC CouplingDCC, DMAP9199.2

Table 2: Amidation Coupling Agents and Yields

Coupling ReagentSolventTemp (°C)Yield (%)
EDCl/HOBtDCM2085
HATU/DIEADMF078
DIC/HOAtTHF2582

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl hydroperoxide.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tert-butyl group can yield tert-butyl hydroperoxide, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Ergogenic Supplementation

L-Phenylalanine derivatives are recognized for their role as ergogenic aids in sports and exercise. They are believed to enhance performance by influencing the secretion of anabolic hormones, supplying energy during physical exertion, and improving mental focus during stress-related tasks. Such compounds can help mitigate exercise-induced muscle damage and promote recovery .

Neurotransmitter Precursor

L-Phenylalanine is a precursor to tyrosine, which in turn is a precursor for several neurotransmitters including dopamine, norepinephrine, and epinephrine. This pathway is crucial for mood regulation and cognitive functions. Research indicates that supplementation with L-phenylalanine can potentially alleviate symptoms of depression and improve mood disorders .

Drug Development

The compound has been investigated for its potential use in drug formulations targeting various health conditions, including metabolic disorders and neurological diseases. Its structural properties allow it to be modified for enhanced bioavailability and efficacy in pharmaceutical applications .

HIV Protease Inhibition

Research has shown that certain phenylalanine derivatives can act as inhibitors of HIV protease. This action is significant for developing treatments for HIV/AIDS, as inhibiting this enzyme can prevent viral replication . The structural modifications of L-phenylalanine derivatives have been explored to enhance their inhibitory effects against HIV protease .

Study on Ergogenic Effects

A study conducted on athletes using L-phenylalanine supplements demonstrated a marked improvement in performance metrics when compared to a placebo group. The findings suggested that the compound may enhance endurance and reduce perceived exertion during prolonged physical activity.

Neurotransmitter Regulation Research

In a clinical trial involving individuals with depressive symptoms, participants who received L-phenylalanine supplementation reported significant improvements in mood and cognitive function compared to those receiving standard treatment alone. This highlights the potential of L-phenylalanine as an adjunct therapy in managing mood disorders.

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-[2-[(1,1-dimethylethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, methyl ester, (R)-(9CI) involves its interaction with molecular targets and pathways. The tert-butylamino group can interact with enzymes and receptors, potentially modulating their activity. The phenylpropanoyl and phenylpropanoate groups can also participate in various biochemical pathways, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Stereochemical Variants: L vs. D and R vs. S Configurations

  • L-Phenylalanine Methyl Ester (BAD) vs. D-Phenylalanine Methyl Ester (BAL): In baicalin derivatives, BAL (D-configuration) exhibited a 94.13% tumor inhibition rate at 50 µg/mL, outperforming BAD (L-configuration, 88.95%). Immunohistochemistry confirmed BAL's superior anti-angiogenic effects . The (R)-configuration in the target compound may similarly enhance bioactivity compared to its stereoisomers.
  • L-Dihydroxyphenylalanine (L-DOPA) Methyl Ester: L-DOPA methyl ester acts as a competitive antagonist of norepinephrine release, with a pA2 value of 8.9, highlighting the role of esterification in modulating receptor interactions .

Structural Modifications: Ester Groups and Protective Moieties

  • Methyl Ester vs. Trifluoroethyl/Chloromethyl Esters:
    Methyl esters generally exhibit higher lipophilicity (e.g., L-phenylalanine methyl ester derivatives in chromatographic studies) compared to ethyl or glycine esters, improving membrane permeability . However, trifluoroethyl esters (e.g., L-phenylalanine trifluoroethyl ester) may offer enhanced metabolic stability due to fluorine's electronegativity .
  • Boc-Protected Derivatives:
    Boc-Leu-Phe-OMe (Methyl N-(tert-butoxycarbonyl)-L-leucyl-L-phenylalaninate) shares structural similarities with the target compound but includes a leucine residue. The tert-butyloxycarbonyl (Boc) group aids in peptide synthesis by preventing unwanted side reactions .

Pharmacological Activity

  • Antitumor Effects: The target compound’s tert-butylamino and phenylmethyl groups may enhance antitumor activity akin to baicalin-phenylalanine ester conjugates. For example, BAL reduced tumor angiogenesis by 60% in vivo .
  • Cholesterol-Lowering Activity: L-Phenylalanine methyl ester (compound 3) reduced serum cholesterol by 39% at 8 mg/kg/day, matching the efficacy of boron-containing parent compounds.

Physicochemical Properties

  • Solubility and Membrane Separation: Reverse osmosis studies show L-phenylalanine methyl ester hydrochloride has moderate solubility in methanol, with 94% rejection using polyamide-polyphenylene sulfone membranes, suggesting efficient purification methods .

Data Tables

Table 1: Antitumor Activity of Phenylalanine Methyl Ester Derivatives

Compound Inhibition Rate (%) at 50 µg/mL Angiogenesis Suppression (%)
BAD (L-isomer) 88.95 45
BAL (D-isomer) 94.13 60

Source :

Table 2: Cholesterol-Lowering Effects of Phenylalanine Derivatives

Compound Serum Cholesterol Reduction (%)
L-Phenylalanine Methyl Ester 39
L-Phenylalanine No significant effect

Source :

Table 3: Lipophilicity of Amino Acid Methyl Esters

Compound Chromatographic Retention Factor
L-Phenylalanine Methyl Ester 0.85
Glycine Methyl Ester 0.30

Source :

Biological Activity

L-Phenylalanine is an essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for several important biomolecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine. The compound , L-Phenylalanine, N-[2-[(1,1-dimethylethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, methyl ester, (R)-(9CI) , is a modified form of phenylalanine that has garnered interest due to its potential biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C17H26N2O3C_{17}H_{26}N_2O_3, with a molecular weight of approximately 302.41 g/mol. Its structure includes a phenylalanine backbone modified with a tert-butyl amino group and a methyl ester functional group. This modification is significant as it can influence the compound's solubility, stability, and biological interactions.

1. Enzymatic Inhibition

Research indicates that certain derivatives of L-phenylalanine can act as potent inhibitors of serine proteases. For instance, studies have shown that N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester exhibits strong inhibitory activity against bovine alpha-chymotrypsin and other proteases . The kinetic parameters such as the inactivation rate constant (kinact) and dissociation constant (Ki) demonstrate its efficacy as an inhibitor.

EnzymeKinact (s⁻¹)Ki (µM)Kinact/Ki (M⁻¹ s⁻¹)
Bovine Alpha-Chymotrypsin0.00280.0045630,000

2. Toxicity Studies

The biological activity of L-phenylalanine methyl ester has also been evaluated in terms of its cytotoxic effects on various cell types. A study highlighted that phenylalanine methyl esters can exhibit toxicity towards myeloid cells by affecting their natural killer functions and cytotoxic T lymphocyte precursors . This toxicity appears to be mediated through distinct enzymatic pathways involving serine esterase activity.

3. Neurotransmitter Precursor

As a precursor to neurotransmitters, L-phenylalanine plays a vital role in neurological health. The conversion of phenylalanine to tyrosine is essential for the synthesis of dopamine and norepinephrine, which are critical for mood regulation and cognitive functions. Research has shown that dietary supplementation with L-phenylalanine can enhance cognitive performance and mood in certain populations .

Case Study 1: Neurotransmitter Synthesis Enhancement

A clinical trial investigated the effects of L-phenylalanine supplementation on patients with depression. Results indicated that participants who received L-phenylalanine exhibited improved mood and cognitive function compared to the placebo group. This suggests a potential therapeutic role for L-phenylalanine in managing depressive disorders.

Case Study 2: Inhibition of Proteases

In another study focusing on the inhibition of serine proteases, researchers synthesized various derivatives of L-phenylalanine to evaluate their inhibitory effects on specific enzymes involved in pathological processes such as inflammation and cancer progression. The findings revealed that certain modifications significantly increased the potency of these compounds against target proteases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-configured L-phenylalanine derivatives with tert-butylamino and phenylmethyl groups?

  • Methodological Answer : The synthesis typically involves sequential protection and coupling steps. For example:

Amino Protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the α-amino group of L-phenylalanine. Boc protection is preferred for its stability under acidic conditions .

Coupling Reactions : Activate the carboxyl group using coupling agents like dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) to form peptide bonds with secondary amines (e.g., tert-butylamino groups). Ensure anhydrous conditions to minimize hydrolysis .

Esterification : Methyl ester formation via reaction with methanol under acidic or catalytic conditions (e.g., thionyl chloride or trimethylsilyl chloride) .

  • Critical Note : Monitor stereochemical integrity during coupling steps using chiral HPLC or polarimetry to avoid racemization .

Q. How can researchers resolve contradictory data on the bioactivity of tert-butylamino-substituted phenylalanine derivatives?

  • Methodological Answer :

  • Experimental Replication : Validate assays under standardized conditions (e.g., pH, temperature, solvent systems). For example, discrepancies in receptor binding assays may arise from solvent-dependent conformational changes .
  • Control Experiments : Include positive controls (e.g., known β-adrenoceptor agonists like BRL 35135A) and negative controls (e.g., non-functional analogs) to benchmark activity .
  • Data Triangulation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

Advanced Research Questions

Q. What strategies ensure stereochemical purity in the synthesis of (R)-configured methyl esters during large-scale production?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)-specific catalysts (e.g., Evans oxazolidinones) to control asymmetric induction during coupling steps .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of enantiomers in specific solvents (e.g., ethyl acetate/hexane mixtures) to enrich the (R)-isomer .
  • Analytical Validation : Employ X-ray crystallography or NOESY NMR to confirm absolute configuration post-synthesis .

Q. How can computational modeling predict the interaction of this compound with β-adrenoceptor subtypes (β1/β2/β3)?

  • Methodological Answer :

  • Docking Studies : Use crystal structures of β-adrenoceptors (e.g., PDB IDs: 2RH1, 3NYA) to model ligand-receptor interactions. Focus on hydrogen bonding with Ser203/Ser207 and hydrophobic interactions with the tert-butyl group .
  • MD Simulations : Perform molecular dynamics simulations (e.g., GROMACS) to assess stability of the ligand-receptor complex over 100 ns trajectories. Compare binding free energies (MM-PBSA) with reference agonists (e.g., isoproterenol) .
  • Mutagenesis Validation : Design point mutations (e.g., Ser203Ala in β2-adrenoceptor) to test predicted binding residues experimentally .

Q. What are the limitations of current purification methods for isolating this compound from byproducts like diastereomers or N-deprotected analogs?

  • Methodological Answer :

  • Chromatographic Optimization : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Adjust pH to 2.5 to enhance separation of ionizable byproducts .
  • Mass-Directed Purification : Employ LC-MS to isolate target m/z peaks (e.g., [M+H]+ = 377.2 for the methyl ester) and avoid co-elution of impurities .
  • Byproduct Analysis : Characterize side products via HRMS and 2D NMR (e.g., HSQC, HMBC) to identify common degradation pathways (e.g., ester hydrolysis or tert-butyl group cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.